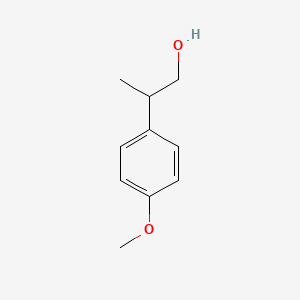

2-(4-Methoxyphenyl)propan-1-ol

描述

Structure

3D Structure

属性

IUPAC Name |

2-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIPNDDUFWVYIPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311641 | |

| Record name | 2-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27877-68-5 | |

| Record name | NSC244475 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Initial Synthetic Explorations

The development of synthetic routes to chiral alcohols like 2-(4-Methoxyphenyl)propan-1-ol is intrinsically linked to the broader evolution of asymmetric synthesis. Early methods for producing such compounds often relied on classical resolution techniques or the use of stoichiometric chiral reagents, which, while effective, were often inefficient and not scalable.

A foundational and still widely practiced method for the synthesis of this compound involves the reduction of the corresponding prochiral ketone, 4-methoxyphenylacetone (B17817). nist.govgoogle.com Initial explorations likely utilized common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride, which would produce the racemic alcohol. The challenge then lay in the separation of the two enantiomers.

Later advancements focused on enantioselective methods to directly produce a specific stereoisomer. The advent of catalytic asymmetric reduction, employing chiral catalysts, represented a major breakthrough. These methods offer a more atom-economical and efficient route to enantiomerically enriched or pure this compound.

Significance As a Chiral Building Block in Advanced Organic Chemistry

The primary value of 2-(4-Methoxyphenyl)propan-1-ol in organic chemistry lies in its nature as a chiral building block. Chiral alcohols are fundamental components in the synthesis of a vast array of enantiomerically pure compounds, especially pharmaceuticals, where the stereochemistry of a molecule is often critical to its biological activity. vulcanchem.com

The presence of both a hydroxyl group and a methoxy-activated phenyl group allows for a variety of subsequent chemical transformations. The hydroxyl moiety can be readily converted into other functional groups or used to form esters and ethers, while the aromatic ring can participate in electrophilic substitution reactions.

A prominent example of its application is in the synthesis of the antihypertensive drug Naftopidil. google.comsynzeal.comnewdrugapprovals.org The chiral center of this compound is incorporated into the final structure of Naftopidil, highlighting the compound's direct relevance in the production of medicinally important molecules. The synthesis of Naftopidil often involves the reaction of a derivative of this compound with 1-(2-methoxyphenyl)piperazine. google.comnewdrugapprovals.org

Overview of Research Directions and Applications

Enantioselective Synthesis Strategies

The creation of single enantiomers of this compound requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Asymmetric catalysis, chiral pool synthesis, and biocatalysis represent the forefront of these efforts.

Asymmetric Catalysis in Propan-1-ol Framework Construction

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically enriched alcohols. This is typically achieved through the asymmetric reduction of a prochiral precursor, such as an aldehyde or ketone, using a chiral catalyst. For the synthesis of this compound, the asymmetric hydrogenation of 2-(4-methoxyphenyl)propanal (B1360417) would be the key step.

Ruthenium complexes bearing chiral diphosphine ligands are highly effective for the asymmetric hydrogenation of functionalized ketones and aldehydes, providing access to chiral alcohols with excellent enantioselectivity (up to 99% ee). sctunisie.org Similarly, asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropyl alcohol, can be catalyzed by ruthenium complexes with simple chiral β-amino alcohol ligands to reduce various imines and ketones. orgsyn.org These methods provide a reliable route to both enantiomers of a target alcohol simply by selecting the appropriate enantiomer of the catalyst. sctunisie.org

Table 1: Examples of Asymmetric Catalysis for Chiral Alcohol Synthesis This table illustrates the effectiveness of asymmetric catalysis in producing chiral alcohols from prochiral ketones, a principle applicable to the synthesis of this compound from its corresponding aldehyde.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ruthenium-Diphosphine Complex | β-Keto Ester | β-Hydroxy Ester | >99% | sctunisie.org |

| Ru-Prolinamide Complex | α-Triazolyl Ketone | (S)-β-Triazolyl Alcohol | 90-95% | acs.org |

| [RuCl2(p-cymene)] / β-aminoalcohol | Aromatic Ketimine | Chiral Sulfinamide | High dr | orgsyn.org |

Chiral Pool Approaches and Derivatization

Chiral pool synthesis utilizes readily available, inexpensive enantiopure natural products as starting materials. Molecules like amino acids, terpenes, or carbohydrates serve as scaffolds that are chemically transformed into the desired target molecule, preserving the initial chirality.

A relevant strategy involves starting with a chiral epoxide, which can be synthesized from non-chiral materials using asymmetric epoxidation techniques. researchgate.net For a structure related to this compound, a synthetic process begins with a chiral epoxide, such as (S)-2-((benzyloxy)methyl)oxirane. google.com The synthesis proceeds through several key steps:

Regioselective Ring Opening : The epoxide is opened by a Grignard reagent like 4-methoxyphenylmagnesium bromide in the presence of a copper salt (CuI) to create a secondary alcohol. google.com

Derivatization/Protection : The newly formed hydroxyl group can be protected or alkylated. google.com

Deprotection : A final debenzylation step removes the protecting group to furnish the primary hydroxy compound, yielding the target chiral propan-1-ol framework. google.com This multi-step sequence demonstrates how a simple chiral building block can be elaborated into a more complex structure while maintaining stereochemical integrity.

Biocatalytic Routes to Specific Enantiomers

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds under mild reaction conditions. Enzymes, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), or whole-cell systems containing these enzymes, are used for the asymmetric reduction of carbonyl compounds.

For the synthesis of chiral this compound, the biocatalytic reduction of the prochiral aldehyde 2-(4-methoxyphenyl)propanal would be the target reaction. By selecting an appropriate enzyme, it is possible to produce either the (R)- or (S)-enantiomer with very high optical purity. For instance, whole cells of Weissella paramesenteroides have been successfully used to reduce structurally similar ketones, yielding the corresponding (R)-alcohols with over 99% enantiomeric excess (ee) and high yields. researchgate.net Chemo-enzymatic one-pot reaction sequences have also been developed, combining enzymatic reduction with other chemical steps to efficiently synthesize enantiomerically pure amino alcohols. rsc.org

Table 2: Examples of Biocatalytic Reduction for Chiral Alcohol Production This table showcases the high selectivity of various biocatalysts in producing specific enantiomers of aromatic alcohols.

| Biocatalyst | Substrate | Product Enantiomer | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Weissella paramesenteroides N7 | 1-(4-methoxyphenyl)propan-1-one | (R)-alcohol | 94% Yield | >99% | researchgate.net |

| KRED-NADH-110 | 2-Azido-1-(4-methoxyphenyl)ethanone | (S)-azido alcohol | 87% Yield | >99% | rsc.org |

| P. fluorescens BAL / LbADH | 4-Methoxybenzaldehyde + Acetaldehyde | (1R,2R)-diol | 82% Conversion | >99% | acs.org |

Homogeneous Catalytic Reduction Approaches to Primary Alcohols

The direct reduction of carboxylic acids and their derivatives to primary alcohols is a fundamental transformation in organic synthesis. Modern homogeneous catalysis provides efficient and selective methods that avoid the use of harsh, stoichiometric reducing agents.

N-Heterocyclic Carbene Copper Complexes in Carboxylic Acid Derivative Reduction

Copper(I) complexes with N-heterocyclic carbene (NHC) ligands have emerged as highly effective and versatile catalysts for the homogeneous hydrogenation of carboxylic acids and esters to primary alcohols. hep.com.cnscite.ai This methodology is notable for its high functional group tolerance, allowing for the reduction of substrates containing sensitive groups like halogens, nitriles, and nitro groups without affecting them. hep.com.cn

The reaction typically employs a mild hydrogen source, such as ammonia (B1221849) borane (B79455) (NH₃·BH₃), and proceeds under relatively gentle conditions. hep.com.cn The active catalytic species is believed to be a copper-hydride (Cu-H) intermediate formed in situ. hep.com.cn This method is applicable to a wide range of aromatic and aliphatic carboxylic acids, making it a suitable choice for reducing 2-(4-methoxyphenyl)propanoic acid to this compound.

Table 3: Scope of Carboxylic Acid Reduction using IMesCuCl/NH₃·BH₃ Catalyst System Data adapted from Zhou et al., demonstrating the broad applicability of the Cu-NHC catalytic system. hep.com.cn

| Substrate (Carboxylic Acid) | Product (Primary Alcohol) | Yield |

|---|---|---|

| Benzoic acid | Benzyl alcohol | 98% |

| 4-Chlorobenzoic acid | 4-Chlorobenzyl alcohol | 99% |

| 4-Nitrobenzoic acid | 4-Nitrobenzyl alcohol | 90% |

| Phenylacetic acid | 2-Phenylethanol | 95% |

| Cyclohexanecarboxylic acid | Cyclohexylmethanol | 85% |

Novel Synthetic Pathways and Reaction Optimization Studies

Beyond enantioselective methods, the development of new and optimized pathways for the synthesis of this compound is crucial for both laboratory-scale and industrial applications.

A standard laboratory synthesis involves the reduction of an ester precursor, such as methyl 2-(4-methoxyphenyl)propionate, using a powerful reducing agent like lithium aluminium hydride (LiAlH₄) in a dry ether solvent. prepchem.com This method is robust and provides the racemic alcohol in high yield after aqueous workup and extraction. prepchem.com

Reaction optimization is key to improving the efficiency of such syntheses. Studies often involve systematically varying parameters to find the optimal conditions. For instance, in the development of a one-pot synthesis for related heterocyclic compounds, researchers optimized the choice of catalyst, reaction temperature, and reaction time, often using microwave irradiation to accelerate the reaction. researchgate.net A similar approach could be applied to the reduction of a 2-(4-methoxyphenyl)propanoic acid derivative, as illustrated in the hypothetical optimization table below.

Table 4: Hypothetical Optimization of the Reduction of Methyl 2-(4-methoxyphenyl)propionate This table illustrates a typical process for optimizing a chemical reaction to improve yield and efficiency.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | Ethanol | 25 | 24 | <10 |

| 2 | LiAlH₄ | Diethyl Ether | 0 to 25 | 1 | 92 prepchem.com |

| 3 | LiAlH₄ | THF | 0 to 25 | 1 | 95 |

| 4 | NH₃·BH₃ / IMesCuCl | THF | 50 | 6 | 91 (from acid) |

| 5 | H₂ (50 atm), Ru-catalyst | Methanol | 80 | 12 | 96 |

Novel pathways provide alternative routes that may offer advantages in stereocontrol or efficiency. As previously mentioned, a multi-step synthesis starting from a chiral epoxide represents an advanced and stereocontrolled pathway to the chiral propan-1-ol framework. google.com Such innovative routes are critical for accessing specific, biologically active stereoisomers that are unattainable through classical methods.

Total Synthesis Applications Utilizing this compound Synthons

The chiral building block, this compound, and its derivatives serve as valuable synthons in the total synthesis of complex natural products and pharmaceutically active molecules. The inherent stereochemistry and functional groups of these synthons provide a strategic advantage in constructing intricate molecular architectures.

One notable application is in the synthetic studies towards the marine natural products, Phormidolides B-D. In this context, a derivative of this compound, specifically (2S)-2-((4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl)propan-1-ol, was utilized as a key chiral building block. ub.edu The synthesis of this synthon was achieved from an aldol (B89426) adduct, which was then converted to the desired 1,3-dioxane. This dioxane derivative played a crucial role in the elaboration of the C19-C31 polyol chain of the phormidolides. The 4-methoxyphenyl (B3050149) group serves as a protecting group that can be removed under specific conditions, and the chiral backbone of the synthon dictates the stereochemistry of subsequent transformations. ub.edu

Another significant application of a derivative of the target synthon is in the chemoenzymatic synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. The synthesis employs (R)-1-(4-methoxyphenyl)propan-2-amine, which is closely related to this compound. rsc.org This chiral amine is a key fragment for the construction of the final drug molecule. The stereoselective synthesis of this amine is a critical step, and various methods, including the use of chiral starting materials and resolution processes, have been explored to obtain the desired enantiomer. rsc.org

The following table summarizes the application of this compound and its derivatives as synthons in total synthesis.

| Target Molecule | Synthon/Derivative | Role of Synthon | Reference |

| Phormidolides B-D | (2S)-2-((4S)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl)propan-1-ol | Chiral building block for the C19-C31 polyol chain | ub.edu |

| Tamsulosin | (R)-1-(4-methoxyphenyl)propan-2-amine | Key chiral amine fragment | rsc.org |

Stereospecific Transformations and Reaction Mechanisms

Stereospecific reactions are crucial for the synthesis of enantiomerically pure compounds, and the chiral nature of this compound makes it a relevant substrate for such studies. Research has focused on enzymatic and asymmetric chemical methods to control the stereochemical outcome of reactions involving this and structurally related compounds.

Enzyme-catalyzed reactions offer high stereoselectivity. For instance, alcohol dehydrogenases (ADHs) are used for the enantiocomplementary bioreduction of prochiral ketones like 1-(4-methoxyphenyl)propan-2-one to produce chiral alcohol intermediates. rsc.org Specifically, ADH-A from Rhodococcus ruber and commercially available variants can lead to enantiopure (S) and (R) alcohols with complete conversion. rsc.org Similarly, all four stereoisomers of 4-methoxyphenyl-1,2-propanediol can be synthesized in one-pot, two-step cascades using stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases, achieving high isomeric purities (>99%). acs.org

Chemical methods also provide pathways for stereocontrolled synthesis. The proline-mediated, asymmetric, three-component Mannich reaction is a powerful tool for creating α-substituted β-amino secondary alcohols. tohoku.ac.jp This is followed by diastereoselective reduction of the resulting ketone, where the choice of reducing agent dictates the stereochemical outcome. LiAlH(O-t-Bu)3 typically affords the 1,2-syn isomer, whereas catecholborane yields the 1,2-anti isomer. tohoku.ac.jp

The Chugaev elimination is another example of a stereospecific reaction. This thermal decomposition of xanthate esters, derived from alcohols, proceeds through a syn-elimination mechanism via an intramolecular six-membered ring transition state to form an olefin. alfa-chemistry.com The stereochemistry of the starting alcohol directly influences the geometry of the resulting alkene; for example, the thermal elimination of a threo-1,2-diphenyl-1-propanol xanthate yields a Z-alkene, while the erythro isomer gives an E-alkene. alfa-chemistry.com

| Method | Key Transformation | Reagents/Catalysts | Stereochemical Control | Reference |

|---|---|---|---|---|

| Enzymatic Reduction | Ketone to Chiral Alcohol | Alcohol Dehydrogenases (e.g., ADH-A) | Enantioselective reduction to (R) or (S) alcohols. | rsc.org |

| Enzymatic Cascade | Aldehyde to Diol | Carboligases and Alcohol Dehydrogenases | Synthesis of all four stereoisomers of a diol with >99% purity. | acs.org |

| Asymmetric Mannich Reaction | Aldehydes to β-Amino Secondary Alcohols | L-proline, LiAlH(O-t-Bu)3 or Catecholborane | Diastereoselective reduction to syn or anti isomers. | tohoku.ac.jp |

| Chugaev Elimination | Alcohol to Olefin | Carbon disulfide, base, heat | Syn-elimination mechanism preserves stereochemical information. | alfa-chemistry.com |

Derivatization Strategies for Functional Group Interconversion

The primary alcohol of this compound is a versatile handle for numerous functional group interconversions. These derivatizations are fundamental for synthesizing a wide array of new molecules.

Oxidation: The hydroxyl group can be readily oxidized to a carbonyl group. Using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (B83412) (KMnO4), related secondary alcohols like 1-(4-methylphenyl)-1-propanol (B1587057) are converted to the corresponding ketone, 1-(4-methylphenyl)-1-propanone.

Reduction: While the alcohol is already in a reduced state, the aromatic ring system can be modified. More commonly, related ketones are reduced to alcohols. For instance, 4-methoxyacetophenone can be reduced using sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol. vulcanchem.com

Substitution: The hydroxyl group is an excellent leaving group after protonation or conversion to a sulfonate ester or halide. It can be substituted by other functional groups. For example, treatment with thionyl chloride (SOCl2) can convert the alcohol to the corresponding alkyl chloride. This allows for the introduction of various nucleophiles. The synthesis of amine derivatives, such as 2-amino-3-(4-methoxyphenyl)-2-methylpropan-1-ol, is enabled through substitution reactions. vulcanchem.com

Esterification and Etherification: The alcohol readily undergoes esterification with carboxylic acids or their derivatives. The photo-oxygenation of trans-anethole can lead to the formation of a m-chloro-benzoic acid mono-ester derivative. researchgate.net Etherification, such as through the Williamson ether synthesis, allows for the conversion of the hydroxyl group into an ether linkage, a common strategy in organic synthesis. atenaeditora.com.br

| Reaction Type | Reagent(s) | Product Functional Group | Example (from related compounds) | Reference |

|---|---|---|---|---|

| Oxidation | CrO₃, KMnO₄ | Ketone | 1-(4-Methylphenyl)-1-propanol to 1-(4-methylphenyl)-1-propanone | |

| Substitution | SOCl₂ | Alkyl Chloride | 1-(4-Methylphenyl)-1-propanol to 1-(4-methylphenyl)-1-propyl chloride | |

| Epoxidation | m-CPBA | Epoxide | Methyl chavicol to 2-[(4-methoxyphenyl)methyl]oxirane | atenaeditora.com.br |

| Oxymercuration | Hg(OAc)₂, H₂O; NaBH₄ | Alcohol (Diol) | trans-Anethole to 1-(4-methoxyphenyl)-propane-1,2-diol | researchgate.net |

Elucidation of Reaction Intermediates and Transition States

Understanding reaction mechanisms requires the identification and characterization of transient species like intermediates and transition states. For reactions involving this compound and its analogs, various intermediates have been proposed.

In studies of lignin (B12514952) model compounds, which share the phenylpropanoid skeleton, the thermal degradation of 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-propanol is suggested to proceed via the homolysis of an intermediate quinone methide. researchgate.net This highly reactive species explains the formation of several observed products. researchgate.net

Iodine-catalyzed reactions of related tertiary alcohols, such as 1-phenyl-2-(4-methoxyphenyl)-2-propanol, are thought to involve the formation of a tertiary electron-deficient intermediate. researchgate.net Subsequent dehydration of this intermediate leads to a mixture of alkene products. researchgate.net

The transition states of certain reactions have also been characterized. As mentioned, the Chugaev elimination proceeds through a cyclic, six-membered transition state, which accounts for its syn-stereoselectivity. alfa-chemistry.com In the proline-catalyzed imino-Diels-Alder reaction, the catalyst reacts with an amine and a ketone to generate a nucleophilic 2-amino-1,3-diene intermediate in situ, which then undergoes cycloaddition. clockss.org Computational methods, such as Density Functional Theory (DFT), have been employed to map out the energy profiles of reactions. For the hydroboration of epoxides, DFT calculations identified two energetically accessible transition states that dictate the reaction pathway toward the final alcohol product. nih.gov

| Intermediate/Transition State | Reaction Type | Description | Reference |

|---|---|---|---|

| Quinone Methide | Thermal Degradation (Lignin Model) | Formed via heating, undergoes homolysis to yield various products. | researchgate.net |

| Six-membered Cyclic Transition State | Chugaev Elimination | Explains the syn-elimination stereoselectivity of the reaction. | alfa-chemistry.com |

| Tertiary Electron-deficient Intermediate | Iodine-catalyzed Dehydration | Generated by iodine, leads to alkene products upon dehydration. | researchgate.net |

| 2H-Azirine | Neber Rearrangement | Formed from a tosyl oxime with base, hydrolyzes to an α-amino ketone. | griffith.edu.au |

Exploration of Novel Rearrangement Reactions

Rearrangement reactions provide powerful methods for skeletal reorganization, often leading to complex molecular architectures from simpler precursors. Several classic and novel rearrangements are relevant to the this compound framework.

The Claisen rearrangement is a prominent pericyclic reaction involving the vulcanchem.comvulcanchem.com-sigmatropic rearrangement of an allyl aryl ether. For instance, allyl-4-methoxyphenyl ether, upon heating, rearranges to 2-allyl-4-methoxyphenol. researchgate.net This reaction is atom-economical and can be catalyzed by solid acids to proceed at lower temperatures. It is a key step for introducing an allyl group onto a phenol (B47542) ring, a common structural motif in natural products. researchgate.net

The Neber rearrangement offers a route to synthesize α-amino ketones from ketoximes. griffith.edu.au In a reported example, the tosyl oxime of propiophenone (B1677668) (1-phenyl-1-propanone) reacts with a base to form a 2H-azirine intermediate. Subsequent hydrolysis of this strained ring yields the corresponding α-amino ketone. griffith.edu.au A modified Neber rearrangement using quaternary hydrazones also produces α-amino ketones, providing a synthetic pathway to cathinone (B1664624) derivatives. This rearrangement is significant as it transforms a C-N double bond adjacent to the phenyl ring into an amino group at the α-carbon. griffith.edu.au

Other rearrangements, such as the Lossen rearrangement , are used in the synthesis of related aromatic compounds. This reaction converts a hydroxamic acid into an isocyanate, which can then be trapped by an amine to form a urea. mdpi.com While not a direct rearrangement of the alcohol, it demonstrates the utility of rearrangement reactions in modifying functional groups attached to the methoxyphenyl core.

Spectroscopic and Spectrometric Characterization Methodologies in Advanced Research

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with exceptional accuracy. scispace.com This technique measures the mass-to-charge ratio (m/z) of ions, allowing for the calculation of the precise molecular formula. scispace.comdoi.org For 2-(4-Methoxyphenyl)propan-1-ol, HRMS would confirm its molecular formula as C₁₀H₁₄O₂.

In addition to providing the exact mass, mass spectrometry can reveal structural information through the analysis of fragmentation patterns. libretexts.org When the molecule is ionized in the mass spectrometer, it can break apart into smaller, characteristic fragments. The fragmentation pattern of this compound would likely show a prominent peak corresponding to the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols. libretexts.org Another expected fragmentation would be the cleavage of the bond between the first and second carbon atoms of the propanol (B110389) chain, leading to the formation of a stable benzylic cation. The analysis of these fragments helps to piece together the molecule's structure. libretexts.org

Advanced HRMS techniques, such as those coupled with tandem mass spectrometry (MS/MS), offer even greater detail for structural elucidation by providing information on the connectivity of atoms within the molecule. scispace.com

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled method for determining the detailed structure of a molecule in solution. Both ¹H NMR and ¹³C NMR are employed to map out the carbon-hydrogen framework of this compound. rsc.orgamazonaws.comchegg.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would display distinct signals for each type of proton in the molecule. The aromatic protons on the p-methoxyphenyl group would appear as two doublets in the aromatic region of the spectrum. The methoxy (B1213986) group protons would present as a singlet. The protons of the propanol chain—the CH₂, CH, and OH protons—would each have characteristic chemical shifts and splitting patterns due to coupling with neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct peaks would be observed for the methoxy carbon, the aromatic carbons (with different signals for the substituted and unsubstituted carbons), and the three carbons of the propanol chain. rsc.orgamazonaws.com

Advanced NMR Techniques for Stereochemical Assignment: For chiral molecules like this compound, advanced NMR techniques are essential for determining the relative and absolute stereochemistry. Methods such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, which can help in assigning the relative stereochemistry of the chiral center. Furthermore, the use of chiral derivatizing agents (CDAs) in NMR spectroscopy can be employed to distinguish between enantiomers and determine the absolute configuration of the chiral center. scribd.comhebmu.edu.cn

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (methoxy) | ~3.8 | ~55 |

| CH₃ (propanol) | ~1.2 | ~17 |

| CH (propanol) | ~2.9 | ~45 |

| CH₂ (propanol) | ~3.6 | ~68 |

| Aromatic CH | ~6.8 and ~7.1 | ~114 and ~129 |

| Aromatic C (substituted) | - | ~133 and ~158 |

| OH | Variable | - |

Note: These are approximate values and can vary depending on the solvent and other experimental conditions.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy techniques are particularly powerful for determining the absolute configuration of chiral molecules. Electronic Circular Dichroism (ECD) is a method that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.netnih.govsemanticscholar.org

For a chiral molecule like this compound, its enantiomers will produce mirror-image ECD spectra. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the molecule's absolute configuration. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral center can be unambiguously assigned. acs.orgjst.go.jp This approach has become a reliable method for the stereochemical elucidation of a wide range of chiral natural products and synthetic compounds. semanticscholar.orgacs.org

The ECD spectrum of this compound would be influenced by the electronic transitions of the methoxyphenyl chromophore. The interaction of this chromophore with the chiral center gives rise to the characteristic ECD signals that allow for the determination of its absolute stereochemistry. researchgate.net

Computational Chemistry and Theoretical Studies of 2 4 Methoxyphenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in determining molecular structure and elucidating electronic structure and reactivity. Methods like Density Functional Theory (DFT) have become standard for these investigations. acs.org By calculating various molecular descriptors, a detailed picture of the molecule's reactivity can be constructed.

For 2-(4-Methoxyphenyl)propan-1-ol, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can be employed to optimize the molecular geometry and compute key electronic parameters. acs.orgresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The HOMO energy (EHOMO) indicates the ability of the molecule to donate an electron, while the LUMO energy (ELUMO) relates to its ability to accept an electron. The energy gap between HOMO and LUMO is a significant indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with other reagents. acs.org Furthermore, calculated parameters such as Mulliken charges, dipole moment, and polarizability provide quantitative data on the electronic nature of the molecule.

Table 1: Representative Quantum Chemical Parameters for this compound (Illustrative Data)

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. researchgate.net | -6.95 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. researchgate.net | -1.85 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. researchgate.net | 5.10 eV |

| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 2.5 D |

| Electron Affinity (A) | Energy released when an electron is added to a neutral atom. | A ≈ -ELUMO |

| Ionization Potential (I) | Energy required to remove an electron from a neutral atom. | I ≈ -EHOMO |

Note: The values in this table are illustrative and representative of what would be expected from DFT calculations for a molecule with this structure.

Molecular Dynamics Simulations for Conformational Analysis

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional shape or conformation. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational method used to study the conformational landscape and dynamic behavior of molecules over time. researchgate.net These simulations model the motion of every atom in the molecule and surrounding solvent, providing a detailed view of its flexibility and interactions.

For this compound, MD simulations can elucidate the preferred spatial arrangements (conformers) of the molecule. Key areas of interest include the rotation around the Cα-Cβ bond and the orientation of the hydroxyl and methoxy (B1213986) groups. The simulations can reveal the most stable, low-energy conformations and the energy barriers between them. researchgate.net This is crucial for understanding how the molecule might fit into a receptor site or interact with an enzyme.

MD simulations have been used for structurally related compounds to verify binding stability with proteins. mdpi.com For instance, simulations can show that a small molecule remains bound to a protein's active site throughout the simulation period, indicating a stable interaction. mdpi.comnih.gov By analyzing the trajectories from an MD simulation, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize a particular conformation or a molecule-receptor complex.

Table 2: Key Objectives and Outputs of Molecular Dynamics (MD) Simulations

| Objective | Description | Typical Output |

| Conformational Sampling | To explore the possible spatial arrangements of the molecule. researchgate.net | Ramachandran-like plots for dihedral angles, identification of low-energy conformers. |

| Solvent Interaction | To understand how the molecule interacts with its immediate environment (e.g., water). acs.org | Radial distribution functions showing the probability of finding solvent molecules around specific atoms. |

| Binding Stability | To assess the stability of the molecule when bound to a target like an enzyme or receptor. mdpi.comnih.gov | Root Mean Square Deviation (RMSD) of the molecule's position over time, analysis of intermolecular interactions. |

| Flexibility Analysis | To identify rigid and flexible regions of the molecule. | Root Mean Square Fluctuation (RMSF) per atom. |

Reaction Pathway Modeling and Mechanistic Insights via Computational Approaches

Computational chemistry offers the ability to model entire reaction pathways, providing detailed mechanistic insights that can be difficult to obtain experimentally. By mapping the potential energy surface of a reaction, researchers can identify transition states (TS), intermediates (IM), and calculate the activation energies required for each step.

Theoretical studies on the reaction mechanisms of similar lignin (B12514952) model compounds have been performed using DFT. acs.org For instance, in a catalyzed reaction, computational modeling can show how a catalyst activates the substrate, facilitates bond cleavage and formation, and is regenerated at the end of the cycle. acs.org The hydrogenolysis of lignin model compounds, for example, has been studied to understand how specific C-O or C-C bonds are broken. acs.org

For this compound, a hypothetical reaction such as its oxidation to the corresponding ketone, 1-(4-methoxyphenyl)propan-2-one, could be modeled. The calculations would involve:

Optimizing the geometries of the reactant, product, and any proposed intermediates.

Locating the transition state structure for each step of the reaction.

Calculating the Gibbs free energy of activation (ΔG‡) to determine the rate-determining step of the mechanism.

This approach provides a step-by-step energetic profile of the reaction, clarifying the feasibility of a proposed mechanism. acs.orgresearchgate.net

Table 3: Steps in Modeling a Hypothetical Reaction Pathway (e.g., Oxidation)

| Step | Computational Task | Purpose |

| 1. Reactant/Product Optimization | Geometry optimization of this compound and 1-(4-methoxyphenyl)propan-2-one. | To find the lowest energy structures of the start and end points of the reaction. |

| 2. Transition State Search | Locating the transition state (TS) structure connecting the reactant to the product. | To identify the highest energy point along the reaction coordinate, which defines the activation barrier. acs.org |

| 3. Frequency Calculation | Calculation of vibrational frequencies for all optimized structures. | To confirm that reactants, products, and intermediates are true minima (no imaginary frequencies) and that the TS is a first-order saddle point (one imaginary frequency). |

| 4. Energy Profile Construction | Calculating the relative energies (e.g., Gibbs free energy) of all species. | To create a potential energy diagram of the reaction, showing the activation energy and overall reaction energy. |

Chiral Recognition and Interaction Studies through Molecular Modeling

This compound is a chiral molecule, existing as (R) and (S) enantiomers. Understanding how these enantiomers interact differently with other chiral objects, such as enzymes or chiral stationary phases in chromatography, is crucial. Molecular modeling is an invaluable tool for studying the mechanisms of chiral recognition at the molecular level.

Quantitative Structure-Enantioselective Retention Relationship (QSRR) studies on analogous compounds like 1-phenylethanol (B42297) derivatives have successfully used molecular modeling to predict chromatographic behavior. researchgate.net These models reveal that a combination of steric and electrostatic interactions is often responsible for chiral recognition. researchgate.net

In the context of chiral HPLC, modeling can simulate the docking of each enantiomer into the chiral selector of the stationary phase (e.g., a polysaccharide derivative). mdpi.com The analysis focuses on differences in:

Hydrogen Bonding: The hydroxyl group of the alcohol can act as a hydrogen bond donor or acceptor.

π-π Stacking: The methoxyphenyl ring can engage in π-π interactions with aromatic moieties in the chiral selector.

Steric Hindrance: The spatial arrangement of the methyl and hydroxymethyl groups relative to the phenyl ring can lead to steric clashes for one enantiomer but not the other, resulting in different binding affinities and retention times.

By comparing the binding energies of the diastereomeric complexes formed between each enantiomer and the chiral selector, researchers can predict which enantiomer will bind more strongly and thus have a longer retention time. researchgate.net

Table 4: Key Molecular Interactions in Chiral Recognition of this compound

| Interaction Type | Description | Relevant Functional Groups |

| Hydrogen Bonding | Formation of hydrogen bonds between the analyte and the chiral stationary phase. tandfonline.com | Hydroxyl group (-OH) of the alcohol; carbamate (B1207046) or hydroxyl groups on the selector. |

| π-π Interactions | Stacking interactions between aromatic rings. | 4-methoxyphenyl (B3050149) ring of the analyte; phenyl groups on the selector. |

| Dipole-Dipole Interactions | Electrostatic interactions between polar groups. | Methoxy group (-OCH3), Hydroxyl group (-OH). |

| Steric Repulsion | Unfavorable interactions due to spatial overlap, leading to a less stable complex for one enantiomer. | The chiral center and its substituents (methyl, hydroxymethyl, and methoxyphenyl groups). |

Applications in Advanced Organic Synthesis As a Key Intermediate

Precursor to Complex Natural Products and Pharmaceutical Scaffolds

The inherent structure of 2-(4-Methoxyphenyl)propan-1-ol serves as a foundational element for the synthesis of biologically active compounds, particularly those with isoflavanoid structures.

The this compound core is integral to the synthesis of (S)-Equol, a biologically significant isoflavandiol estrogen. While not always used directly, derivatives containing this essential structure are pivotal precursors. For instance, a key intermediate in the formal total synthesis of (S)-Equol is (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol. researchgate.net This molecule, which contains the this compound skeleton, is formed through synthetic methods such as copper-catalyzed three-component carboboration of alkenes. researchgate.net

In these synthetic strategies, the methoxyphenyl group and the chiral propanol (B110389) side chain are meticulously assembled to build the core of the target isoflavan. The synthesis demonstrates the importance of this structural unit in creating the necessary stereochemistry for biologically active molecules like (S)-Equol, which is known for its selective binding affinity for estrogen receptors. google.com

| Precursor Fragment | Key Intermediate Formed | Target Molecule | Reference |

|---|---|---|---|

| 4-Methoxystyrene | 3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | (S)-Equol | researchgate.net |

Detailed research findings specifically linking this compound or its direct derivatives to the multi-step synthesis of Sporochnols could not be located in the provided search results. While the synthesis of natural products like (+)-sporochnol A involves complex catalytic reactions such as asymmetric allylic alkylation, the specific integration of the this compound scaffold was not identified. researchgate.net

Synthesis of (S)-Equol and Related Isoflavandiol Estrogens

Role in the Development of New Catalytic Systems

The synthesis of enantiomerically pure chiral alcohols, such as the (S) and (R) isomers of the this compound family, serves as an important benchmark for the development of new asymmetric catalytic systems. The demand for high enantioselectivity in these products drives innovation in catalyst design.

Research has focused on the catalytic enantioselective synthesis of related structures, such as (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-ol, using di(2°-alkyl)zinc reagents in the presence of chiral catalysts. rsc.org Furthermore, ruthenium–prolinamide complexes have been effectively used as catalysts in the asymmetric transfer hydrogenation of ketones to produce a variety of chiral β-heterosubstituted alcohols with high yields and enantiomeric excess. acs.org These systems are tested and optimized using substrates that yield structures analogous to this compound, demonstrating how this class of molecules is crucial for advancing the field of asymmetric catalysis.

| Catalyst/Method | Substrate Type | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Chiral Ligand with Di(isopropyl)zinc | Aromatic Aldehydes | (S)-1-(4-Methoxyphenyl)-2-methylpropan-1-ol | High enantioselectivity (94% ee) in the synthesis of sterically demanding alcohols. | rsc.org |

| Ruthenium–Prolinamide Complex | β-Heterosubstituted Ketones | Chiral β-Heterosubstituted Alcohols | Efficient one-pot synthesis achieving high yields (up to 92%) and enantiomeric excess (up to 96.1% ee). | acs.org |

Utilization in Material Science Precursor Development

Specific applications of this compound as a direct precursor in material science, such as for polymer synthesis or the development of organic electronic materials, were not detailed in the available research. While related methoxyphenyl derivatives and other propanol structures are investigated for various applications, including as antioxidants or in the formation of nanocomposites, a direct, well-established link to this compound in material science precursor development is not documented in the search results. google.combohrium.com For example, carbazole (B46965) derivatives containing a propanol linker have been used in materials for perovskite solar cells, but these are structurally distinct from the target compound. acs.org

Future Research Directions and Perspectives

Emerging Synthetic Technologies for 2-(4-Methoxyphenyl)propan-1-ol

Traditional synthesis of this compound often involves the reduction of corresponding esters, such as methyl 2-(4-methoxyphenyl)propionate, using potent reducing agents like lithium aluminium hydride (LiAlH₄). prepchem.com While effective at the lab scale, this method presents challenges for large-scale production, including the use of hazardous reagents and the generation of significant waste.

Future research is pivoting towards more advanced and sustainable synthetic strategies. A particularly promising frontier is the use of biocatalysis. Research into the synthesis of structurally related phenylpropanoids, such as 4-methoxyphenyl-1,2-propanediols, has demonstrated the power of stereocomplementary biocatalytic cascades. acs.org These systems employ enzymes like alcohol dehydrogenases (ADHs) and carboligases in one-pot, two-step processes that can achieve exceptional enantiomeric and diastereomeric purity (>99%). acs.org Applying similar enzymatic strategies, specifically using engineered ADHs for the asymmetric reduction of a ketone precursor like 4'-methoxypropiophenone (B29531), could provide a direct, highly selective, and greener route to enantiomerically pure this compound.

| Method | Reagents/Catalysts | Advantages | Disadvantages | Source |

| Traditional Chemical Synthesis | Lithium Aluminium Hydride (LiAlH₄), Ether | High yield, well-established | Pyrophoric reagent, hazardous workup, stoichiometric waste | prepchem.com |

| Emerging Biocatalytic Synthesis | Alcohol Dehydrogenase (ADH), Co-factor (NADPH/NADH) | High enantioselectivity, mild aqueous conditions, sustainable | Requires enzyme screening/engineering, potential co-factor recycling cost | acs.org |

This interactive table compares a traditional synthesis route with an emerging biocatalytic approach.

Photoredox catalysis also represents an emerging technique that could be adapted for this synthesis. Visible-light-mediated reductions avoid harsh reagents and often proceed under very mild conditions, offering another avenue for sustainable production.

Potential for Novel Derivatizations and Applications

The core structure of this compound, featuring a primary alcohol and a methoxy-substituted phenyl ring, is ripe for chemical modification to generate novel derivatives with potentially valuable biological or material properties. The primary hydroxyl group is a versatile handle for a wide range of chemical transformations.

Future research will likely focus on creating libraries of new compounds through derivatization reactions such as:

Esterification and Etherification: Converting the hydroxyl group into esters and ethers can modulate the compound's lipophilicity and steric profile, which is a common strategy in drug discovery to improve pharmacokinetic properties.

Oxidation: Controlled oxidation can yield the corresponding aldehyde, 2-(4-methoxyphenyl)propanal (B1360417), or carboxylic acid, 2-(4-methoxyphenyl)propanoic acid, which are themselves valuable synthons for more complex molecules.

Substitution Reactions: Replacement of the hydroxyl group (following activation, e.g., to a tosylate or halide) with nucleophiles such as amines, azides, or thiols could lead to new classes of compounds. Research on analogous structures has shown that amino-substituted phenylpropanols and their derivatives can serve as chiral building blocks or exhibit biological activity. smolecule.comchemicalbook.com For instance, novel 1,2,4-triazole (B32235) and propanehydrazide derivatives synthesized from related scaffolds have been investigated for antioxidant and anticancer properties. mdpi.comresearchgate.net

The exploration of these derivatives could uncover new applications in medicinal chemistry, agrochemicals, and materials science. The chiral nature of this compound makes its enantiomerically pure derivatives particularly interesting as potential building blocks for asymmetric synthesis or as active pharmaceutical ingredients (APIs). lookchem.com

| Derivative Class | Potential Synthetic Route | Potential Applications | Source (by Analogy) |

| Amines | Oxidation to ketone, followed by reductive amination | Chiral building blocks, pharmaceutical intermediates | smolecule.comgoogle.com |

| Esters/Ethers | Reaction with acyl chlorides/alkyl halides | Prodrugs, fragrance compounds, modified physical properties | |

| Triazoles | Multi-step synthesis involving amine or hydrazide intermediates | Antimicrobial, anticancer agents | researchgate.net |

| Benzothiazoles | Acceptorless Dehydrogenative Coupling with 2-aminothiophenol | Bioactive heterocyclic compounds | researchgate.net |

This interactive table outlines potential derivative classes of this compound and their prospective applications based on research into similar compounds.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly guiding synthetic route design. For this compound, this involves a shift towards processes that minimize waste, avoid hazardous substances, and improve energy efficiency.

Flow Chemistry: Continuous-flow manufacturing offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous intermediates, and the potential for straightforward automation and scale-up. researchgate.netmdpi.com The synthesis of this compound via catalytic hydrogenation of 4'-methoxypropiophenone is an ideal candidate for transfer to a flow reactor. Such a setup would allow for precise control over hydrogen pressure, temperature, and residence time, potentially leading to higher yields and selectivity while minimizing catalyst loading.

Sustainable Methodologies: A key future direction is the design of atom-economical reaction cascades. Research on related diols has shown that biocatalytic cascades can achieve near-perfect atom economy (99%) in a simultaneous mode by recycling co-products. acs.org Furthermore, the use of primary alcohols like this compound as starting materials in acceptorless dehydrogenative coupling (ADC) reactions is a highly sustainable approach. researchgate.net This method, often catalyzed by transition metals, couples the alcohol with another molecule (e.g., an amine or thiol) to form a more complex product, with water and hydrogen gas as the only by-products. Applying ADC to this compound could provide direct access to valuable derivatives like benzothiazoles in a clean and efficient manner. researchgate.net

| Green Chemistry Principle | Application to this compound Synthesis/Use |

| Atom Economy | Utilizing catalytic cascades and ADC reactions to ensure most atoms from the reactants are incorporated into the final product. acs.orgresearchgate.net |

| Safer Solvents & Auxiliaries | Employing aqueous media for biocatalytic steps or minimizing solvent use altogether. acs.org |

| Design for Energy Efficiency | Using flow reactors for better thermal management; employing catalysts that operate at ambient temperature and pressure. researchgate.netmdpi.com |

| Use of Renewable Feedstocks | Exploring biosynthetic routes starting from renewable precursors to p-methoxybenzaldehyde. |

| Catalysis | Shifting from stoichiometric reagents (e.g., LiAlH₄) to highly efficient and recyclable biocatalysts or metal catalysts. prepchem.comacs.orgresearchgate.net |

This interactive table summarizes the application of green chemistry principles to the lifecycle of this compound.

常见问题

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility.

- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

How can researchers investigate the biological activity of this compound?

Q. Advanced

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or phosphatases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values .

- SAR Studies : Modify the methoxy group or propanol chain to correlate structure with activity .

How should contradictory data in synthetic pathways be resolved?

Q. Advanced

- Byproduct Analysis : LC-MS identifies impurities (e.g., over-reduced or oxidized derivatives) .

- Computational Modeling : DFT calculations predict energetically favorable pathways, guiding experimental validation .

What analytical methods ensure purity for pharmacological studies?

Q. Basic

- HPLC : Use C18 columns with UV detection (λ = 254 nm). Relative retention time (RRT) compared to standards .

- GC-MS : Confirms absence of volatile impurities.

- Elemental Analysis : Validates C, H, O content within ±0.3% of theoretical values .

What computational tools model the compound’s reactivity?

Q. Advanced

- Molecular Dynamics (MD) : Simulates solvent interactions and transition states.

- Docking Studies : AutoDock Vina predicts binding affinities to biological targets (e.g., receptors) .

- QSPR Models : Relate physicochemical properties (logP, polar surface area) to activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。